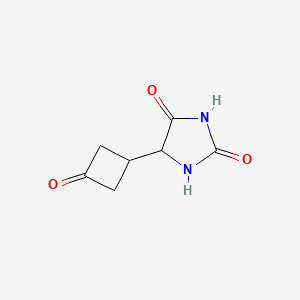
5-(3-Oxocyclobutyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Oxocyclobutyl)imidazolidine-2,4-dione is a heterocyclic compound that features an imidazolidine ring fused with a cyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Oxocyclobutyl)imidazolidine-2,4-dione typically involves the condensation of a cyclobutanone derivative with an imidazolidine-2,4-dione precursor. One common method includes the reaction of cyclobutanone with urea in the presence of a base such as sodium hydroxide. The reaction mixture is refluxed in ethanol, followed by acidification to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-(3-Oxocyclobutyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles like amines or thiols are employed under mild to moderate conditions.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxo groups, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
5-(3-Oxocyclobutyl)imidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(3-Oxocyclobutyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into enzyme pockets, disrupting normal biochemical pathways . Additionally, its ability to form hydrogen bonds and hydrophobic interactions enhances its binding affinity and specificity .
Comparison with Similar Compounds
Imidazolidine-2,4-dione: A parent compound with similar core structure but lacking the cyclobutyl group.
5-Phenylimidazolidine-2,4-dione: Another derivative with a phenyl group instead of a cyclobutyl group.
Uniqueness: 5-(3-Oxocyclobutyl)imidazolidine-2,4-dione is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties.
Properties
Molecular Formula |
C7H8N2O3 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
5-(3-oxocyclobutyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C7H8N2O3/c10-4-1-3(2-4)5-6(11)9-7(12)8-5/h3,5H,1-2H2,(H2,8,9,11,12) |
InChI Key |
ZMGQVROGGOKPEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1=O)C2C(=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


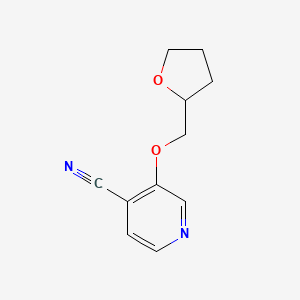
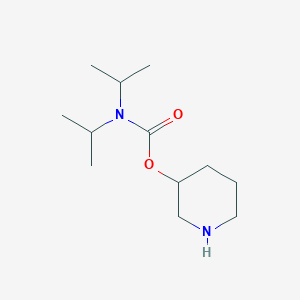

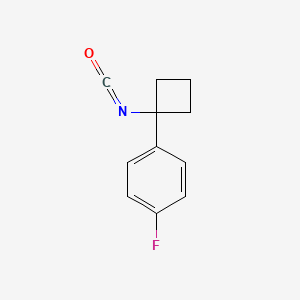
![2-hydroxy-9-methyl-4-oxo-N-phenethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B14867615.png)
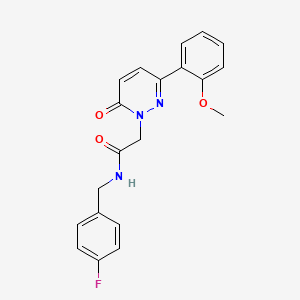

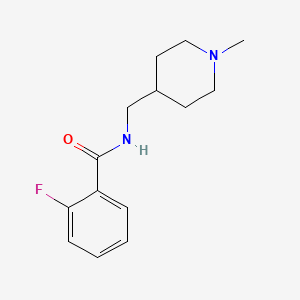
![N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,5-dinitrobenzamide](/img/structure/B14867625.png)
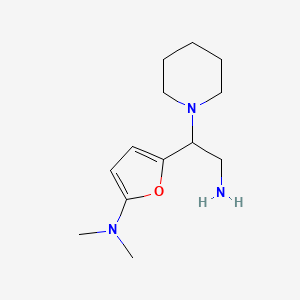
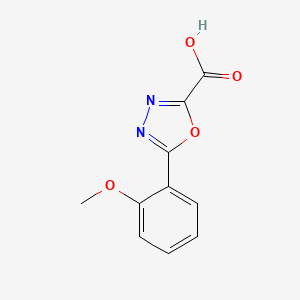
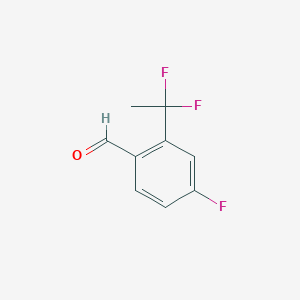
![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)pentanamide](/img/structure/B14867657.png)
![[(2S,3R,4R,5R,6S)-5-[(2S,3R,4S,5R,6R)-4-acetyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate](/img/structure/B14867672.png)
